molecular formula C15H15N5O2S B11250415 N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11250415
M. Wt: 329.4 g/mol
InChI Key: GSMUQHJGEGEACI-UHFFFAOYSA-N
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Description

N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the triazolopyrimidine intermediate with a suitable thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with benzyl acetamide to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to N-Benzyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzyl-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S/c1-10-7-12(21)17-14-18-19-15(20(10)14)23-9-13(22)16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,22)(H,17,18,21)

InChI Key

GSMUQHJGEGEACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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